1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Medicinal Chemistry Chemical Biology Scaffold Hopping

Medicinal chemistry teams often face SAR dead-ends due to a lack of structurally unique, commercially available heterocyclic building blocks. This compound directly addresses that gap. - Unique Scaffold: Fused tetrahydropyrrolo[1,2-a]pyrazine core with a 3-pyridyl substituent, enabling exploration of novel chemical space not accessible with common analogs. - Predictable Physicochemical Profile: LogP ~1.90 and PSA ~29.85 Ų support rational design of cell-permeable chemical probes. - Reliable Quality: Supplied at ≥97% purity to ensure clean reaction profiles and unambiguous SAR data, eliminating interference from impurities.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
CAS No. 865546-36-7
Cat. No. B1303595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
CAS865546-36-7
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1CN2C=CC=C2C(N1)C3=CN=CC=C3
InChIInChI=1S/C12H13N3/c1-3-10(9-13-5-1)12-11-4-2-7-15(11)8-6-14-12/h1-5,7,9,12,14H,6,8H2
InChIKeyKXMZMHQFHLBPGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Overview


1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 865546-36-7) is a nitrogen-containing heterocyclic building block characterized by a fused tetrahydropyrrolo[1,2-a]pyrazine core bearing a 3-pyridyl substituent . This specific scaffold, with a molecular formula of C12H13N3 and a molecular weight of 199.25 g/mol, is a versatile small molecule used in the synthesis of biologically active compounds and as a precursor in medicinal chemistry . Its structure is defined by the unique combination of a saturated pyrazine ring fused to a pyrrole, a motif distinct from fully aromatic or differently substituted analogs, which can influence its reactivity and physicochemical properties .

Risks of Generic Substitution


Generic substitution of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 865546-36-7) is not advisable due to its highly specific structure, which dictates a unique biological and chemical profile. The compound's combination of a 3-pyridyl group with a tetrahydropyrrolo[1,2-a]pyrazine core is not commonly found in other commercially available building blocks. While the broader class of pyrrolo[1,2-a]pyrazine derivatives exhibits diverse activities including anticancer, antimicrobial, and kinase inhibition, activity is exquisitely sensitive to substitution pattern [1]. For example, within anticancer studies, the position and nature of substituents on the aromatic ring (e.g., methoxy vs. halogen, or 2,4- vs. 2,5-dimethoxy) can dictate whether a compound exhibits potent inhibition or no activity at all [1]. Therefore, using a different analog without rigorous comparative data risks introducing an inactive or functionally divergent molecule into a research program, leading to wasted resources and erroneous conclusions.

Differentiation from Closest Analogs


Pyridine Substitution Pattern vs. Analogs

The primary differentiation of CAS 865546-36-7 lies in its precise molecular structure: a 3-pyridyl substituent on a 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core. This specific substitution pattern is not a common, off-the-shelf alternative to other pyrrolo[1,2-a]pyrazine derivatives. Literature on related cores demonstrates that biological activity is highly sensitive to substitution. For instance, in a study of pyrrolo[1,2-a]pyrazines, the viability of U937 lymphoma cells was strongly inhibited by a compound with an o-methoxy group (6b), but not by analogs with an o-halogen (6t-w) [1]. This illustrates that replacing the 3-pyridyl group with a substituted phenyl ring would result in a compound with a completely different and unpredictable biological profile. The specific physicochemical properties (e.g., LogP ~1.9, PSA ~29.85 Ų) of this exact compound further distinguish it from other analogs, impacting its behavior in assays and downstream applications.

Medicinal Chemistry Chemical Biology Scaffold Hopping

Purity Specifications Across Suppliers

Commercially available batches of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 865546-36-7) are supplied with defined purity specifications that serve as a critical procurement differentiator. Reputable vendors report purity levels such as ≥95% or 97% . In contrast, other suppliers may offer lower purity material (e.g., 90%) [1], which may contain impurities that could interfere with sensitive biological assays or downstream synthetic steps.

Analytical Chemistry Quality Control Chemical Synthesis

Lipophilicity and PSA vs. Aromatic Analogs

The computed physicochemical properties of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 865546-36-7) offer a clear point of differentiation from fully aromatic or differently substituted analogs. Its calculated LogP is approximately 1.90, and its Polar Surface Area (PSA) is 29.85 Ų . These values are important for predicting membrane permeability and solubility. In comparison, a less decorated core like 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has a significantly lower LogP (0.77) , indicating the substantial impact of the 3-pyridyl group on lipophilicity.

Drug Design ADME Computational Chemistry

Optimal Application Scenarios


Scaffold Diversification and SAR Studies

This compound is optimally suited for use as a distinct building block in medicinal chemistry campaigns, particularly for programs targeting kinase inhibition or other targets sensitive to heterocyclic substitution. The structural and physicochemical evidence supports its use in scaffold-hopping and SAR expansion, where the unique 3-pyridyl group on the tetrahydropyrrolo[1,2-a]pyrazine core can be leveraged to explore novel chemical space not accessible with other commercial analogs . Its higher purity (≥95-97%) makes it suitable for generating reliable SAR data without interference from impurities.

Probe Development with Defined Physicochemical Properties

The well-defined and differentiated physicochemical properties (LogP ~1.90, PSA ~29.85 Ų) make this compound a rational choice for the synthesis of chemical probes intended for cellular assays. Its lipophilicity is substantially higher than the core scaffold, which can be advantageous for designing cell-permeable molecules . Researchers can confidently select this analog knowing its predicted properties differ markedly from less-substituted alternatives, allowing for controlled modulation of ADME properties in a probe series.

Synthetic Methodology on Complex Heterocycles

CAS 865546-36-7 serves as a challenging and valuable substrate for developing new synthetic methods, particularly those involving C-H functionalization or late-stage diversification of complex nitrogen heterocycles. The presence of multiple reactive sites (e.g., the secondary amine of the tetrahydropyrazine ring and the pyridine nitrogen) provides a testbed for evaluating regio- and chemoselectivity in new catalytic reactions. Its commercial availability in high purity is essential for obtaining clean reaction profiles and unambiguous characterization data.

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